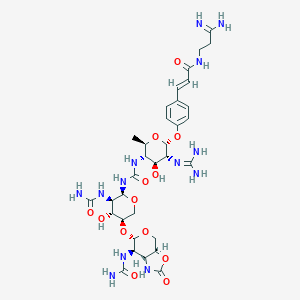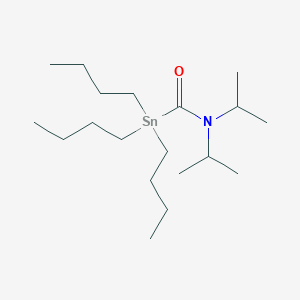
2-クロロ-4,6-ジメチルフェニルイソシアネート
説明
2-Chloro-4,6-dimethylphenyl isocyanate is an organic compound with the molecular formula C9H8ClNO and a molecular weight of 181.62 g/mol . It is characterized by the presence of an isocyanate group (-NCO) attached to a chlorinated and dimethyl-substituted benzene ring. This compound is typically a colorless to pale yellow liquid with a pungent odor and is soluble in organic solvents .
科学的研究の応用
2-Chloro-4,6-dimethylphenyl isocyanate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of polyurethanes and other polymeric materials.
作用機序
Target of Action
Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
The mode of action of 2-Chloro-4,6-dimethylphenyl isocyanate involves the reaction of the isocyanate group (-NCO) with compounds containing active hydrogen atoms . This reaction typically results in the formation of a covalent bond, altering the structure and properties of the target molecule .
Biochemical Pathways
The compound’s reactivity suggests it could potentially interfere with various biochemical processes by modifying the structure of key biomolecules .
Pharmacokinetics
Isocyanates in general are known to be rapidly absorbed and distributed in the body, and can be metabolized and excreted via several pathways .
Result of Action
Given the reactivity of isocyanates, it is plausible that the compound could induce structural modifications in biomolecules, potentially affecting their function .
Action Environment
The action, efficacy, and stability of 2-Chloro-4,6-dimethylphenyl isocyanate can be influenced by various environmental factors. For instance, the presence of compounds with active hydrogen atoms can trigger reactions with the isocyanate group . Additionally, the compound should be stored at low temperatures (2-8°C) to maintain its stability .
生化学分析
Biochemical Properties
It is known that isocyanates, the class of compounds to which it belongs, can react with amines to form urea derivatives . This suggests that 2-Chloro-4,6-dimethylphenyl isocyanate could potentially interact with proteins and other biomolecules containing amine groups.
Molecular Mechanism
It is known that isocyanates can react with amines to form urea derivatives , suggesting that this compound could potentially interact with biomolecules in a similar manner.
準備方法
Synthetic Routes and Reaction Conditions
2-Chloro-4,6-dimethylphenyl isocyanate can be synthesized through the reaction of 2-chloro-4,6-dimethylaniline with phosgene (COCl2) under controlled conditions . The reaction typically involves the following steps:
Formation of the intermediate carbamoyl chloride: The aniline derivative reacts with phosgene to form the corresponding carbamoyl chloride.
Formation of the isocyanate: The intermediate carbamoyl chloride undergoes a rearrangement to form the desired isocyanate.
Industrial Production Methods
In industrial settings, the production of 2-chloro-4,6-dimethylphenyl isocyanate often involves the use of large-scale reactors and stringent safety measures due to the toxic and reactive nature of phosgene . The process is typically carried out under anhydrous conditions to prevent the hydrolysis of phosgene and the isocyanate product.
化学反応の分析
Types of Reactions
2-Chloro-4,6-dimethylphenyl isocyanate undergoes several types of chemical reactions, including:
Nucleophilic addition: Reacts with nucleophiles such as water, alcohols, and amines to form ureas, carbamates, and substituted ureas.
Cycloaddition: Can participate in cycloaddition reactions to form heterocyclic compounds.
Polymerization: Can undergo polymerization reactions to form polyurethanes.
Common Reagents and Conditions
Water: Reacts with water to form 2-chloro-4,6-dimethylphenylamine and carbon dioxide.
Alcohols: Reacts with alcohols to form carbamates.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed through polymerization reactions.
類似化合物との比較
Similar Compounds
2,6-Dimethylphenyl isocyanate: Similar structure but lacks the chlorine substituent.
4-Chlorophenyl isocyanate: Similar structure but lacks the dimethyl substituents.
Phenyl isocyanate: Lacks both the chlorine and dimethyl substituents.
Uniqueness
2-Chloro-4,6-dimethylphenyl isocyanate is unique due to the presence of both chlorine and dimethyl substituents on the benzene ring. These substituents influence the reactivity and properties of the compound, making it distinct from other isocyanates .
特性
IUPAC Name |
1-chloro-2-isocyanato-3,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-6-3-7(2)9(11-5-12)8(10)4-6/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPKAFNBYGDGCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)N=C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402639 | |
| Record name | 2-Chloro-4,6-dimethylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124421-12-1 | |
| Record name | 2-Chloro-4,6-dimethylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4,6-dimethylphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(2-Hydroxyethyl)oxiran-2-YL]ethanol](/img/structure/B53745.png)


![Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B53753.png)






![1-[(Phenylthio)methyl]-1H-benzotriazole](/img/structure/B53766.png)


